molecular formula C13H17NO3S B8040649 1-Tosylhexahydro-2H-azepine-2-one

1-Tosylhexahydro-2H-azepine-2-one

Cat. No.: B8040649
M. Wt: 267.35 g/mol
InChI Key: JBHQGJXHBSEKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tosylhexahydro-2H-azepine-2-one is an organic compound belonging to the class of azepines It features a hexahydro-2H-azepine ring with a tosyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosylhexahydro-2H-azepine-2-one can be synthesized through several methods. One common approach involves the tosylation of hexahydro-2H-azepine-2-one. The reaction typically uses tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Tosylhexahydro-2H-azepine-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles replace the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the azepine ring.

    Reduction: Reduced forms of the azepine ring.

    Substitution: Compounds where the tosyl group is replaced by the nucleophile.

Scientific Research Applications

1-Tosylhexahydro-2H-azepine-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tosylhexahydro-2H-azepine-2-one involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The azepine ring structure allows for various conformational changes, which can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Tosylhexahydro-2H-azepine-2-one can be compared with other similar compounds, such as:

    Hexahydro-2H-azepine-2-one: Lacks the tosyl group, resulting in different reactivity and applications.

    N-Methylcaprolactam: Features a methyl group instead of a tosyl group, leading to variations in chemical behavior.

    N-Acetylcaprolactam:

The uniqueness of this compound lies in its tosyl group, which provides distinct chemical properties and reactivity compared to other azepine derivatives.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-11-6-8-12(9-7-11)18(16,17)14-10-4-2-3-5-13(14)15/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHQGJXHBSEKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.